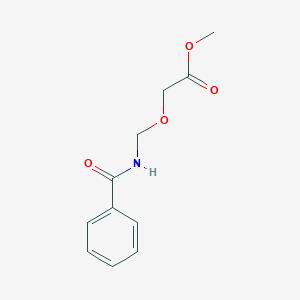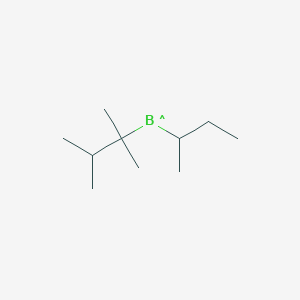
(Butan-2-yl)(2,3-dimethylbutan-2-yl)boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Butan-2-yl)(2,3-dimethylbutan-2-yl)boranyl is a boron-containing organic compound It is characterized by the presence of a boron atom bonded to two alkyl groups: butan-2-yl and 2,3-dimethylbutan-2-yl
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(2,3-dimethylbutan-2-yl)boranyl typically involves the reaction of butan-2-ylboronic acid with 2,3-dimethylbutan-2-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
(Butan-2-yl)(2,3-dimethylbutan-2-yl)boranyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing group to a borohydride.
Substitution: The alkyl groups attached to the boron atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Butan-2-yl)(2,3-dimethylbutan-2-yl)boranyl is used as a reagent in organic synthesis. It serves as a building block for the preparation of more complex boron-containing compounds, which are valuable in various synthetic pathways .
Biology and Medicine
Boron compounds are known for their unique pharmacological properties, including enzyme inhibition and anti-cancer activity .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as boron-doped polymers and ceramics. These materials exhibit enhanced mechanical and thermal properties, making them suitable for high-performance applications .
Mécanisme D'action
The mechanism of action of (Butan-2-yl)(2,3-dimethylbutan-2-yl)boranyl involves its interaction with molecular targets through its boron atom. Boron can form stable covalent bonds with various biomolecules, including proteins and nucleic acids. This interaction can modulate the activity of enzymes and other biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Butan-2-yl)(2,3-dimethylbutan-2-yl)amine: Similar structure but with an amine group instead of boron.
(Butan-2-yl)(2,3-dimethylbutan-2-yl)phosphine: Contains a phosphine group instead of boron.
(Butan-2-yl)(2,3-dimethylbutan-2-yl)silane: Contains a silicon atom instead of boron.
Uniqueness
(Butan-2-yl)(2,3-dimethylbutan-2-yl)boranyl is unique due to the presence of the boron atom, which imparts distinct chemical reactivity and biological activity. Boron-containing compounds are relatively rare compared to their carbon, nitrogen, and silicon analogs, making them valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
56118-54-8 |
|---|---|
Formule moléculaire |
C10H22B |
Poids moléculaire |
153.09 g/mol |
InChI |
InChI=1S/C10H22B/c1-7-9(4)11-10(5,6)8(2)3/h8-9H,7H2,1-6H3 |
Clé InChI |
PDZSWFDAJTXRCF-UHFFFAOYSA-N |
SMILES canonique |
[B](C(C)CC)C(C)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


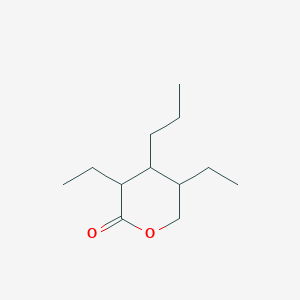
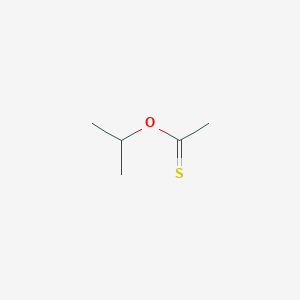
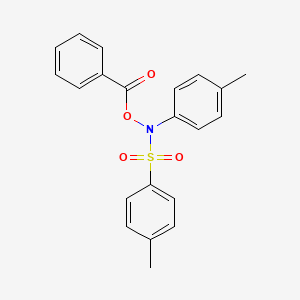
![N-Methoxy-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630953.png)
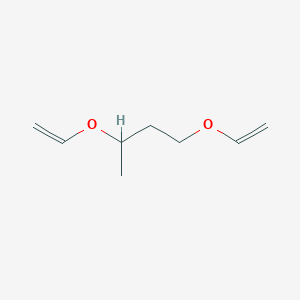
![N-[3-(Dimethylamino)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14630958.png)
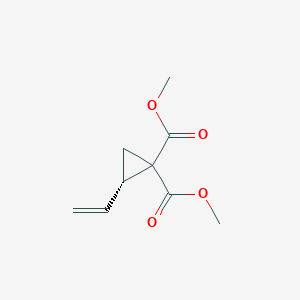
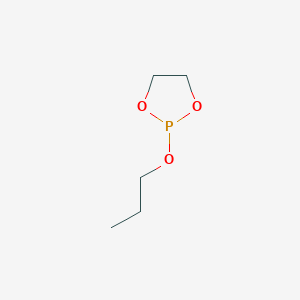

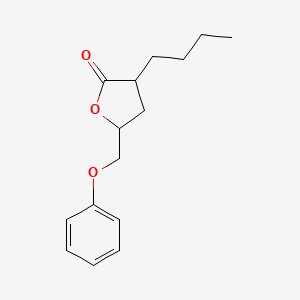
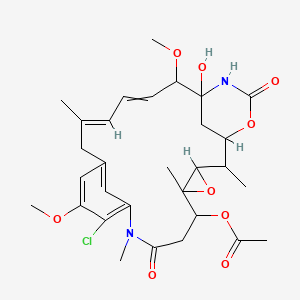
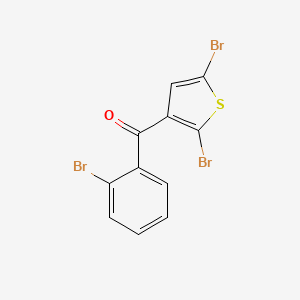
![3-[2-(5-Acetamido-2-methoxyanilino)ethoxy]propanoic acid](/img/structure/B14630995.png)
